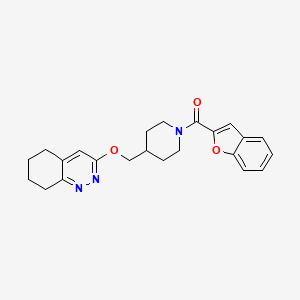
Benzofuran-2-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran-2-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a synthetic compound belonging to the class of benzofurans. This class is known for its diverse biological activities, ranging from antimicrobial to anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of Benzofuran-2-yl intermediate.
React 2-bromo-benzofuran with potassium carbonate and copper powder in dimethylformamide (DMF) at 100°C for 12 hours.
Isolate and purify the intermediate using column chromatography.
Step 2: Synthesis of 5,6,7,8-tetrahydrocinnolin-3-ol.
Cyclize appropriate precursors under acidic conditions, typically using hydrochloric acid.
Recrystallize the product to obtain pure 5,6,7,8-tetrahydrocinnolin-3-ol.
Step 3: Coupling Reaction.
React the benzofuran-2-yl intermediate with 5,6,7,8-tetrahydrocinnolin-3-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM).
Purify the product by recrystallization.
Step 4: Final Synthesis Step.
React the coupled product with 4-(chloromethyl)piperidine in the presence of a base, such as triethylamine, in anhydrous tetrahydrofuran (THF).
Purify the final compound using column chromatography.
Industrial Production Methods
Industrial production would follow similar steps but on a larger scale, using continuous flow reactors to ensure consistency and yield. Automated purification systems would be utilized for efficient product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran ring can undergo oxidation reactions using agents like potassium permanganate, leading to carboxylic acid derivatives.
Reduction: Reductive amination can be performed on the piperidine moiety using sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in water.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in acetonitrile with a base like potassium carbonate.
Major Products
Oxidation: Carboxylic acid derivatives of the benzofuran ring.
Reduction: Secondary amines on the piperidine ring.
Substitution: Alkylated derivatives on the piperidine ring.
Scientific Research Applications
Benzofuran-2-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone has a range of applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Serves as a tool for studying receptor interactions and pathways.
Industry: Utilized in the production of pharmaceuticals due to its structural complexity and biological activity.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: Binding to specific receptors in the nervous system.
Pathways Involved: Modulating signal transduction pathways linked to neurological function.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives with different substituents.
Piperidine-based compounds used in neuropharmacology.
Uniqueness
What sets Benzofuran-2-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone apart is its unique combination of functional groups, allowing it to interact with a variety of biological targets, making it a versatile tool in research.
That's a wrap on this compound. Any more deep-dives you're up for?
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c27-23(21-13-18-6-2-4-8-20(18)29-21)26-11-9-16(10-12-26)15-28-22-14-17-5-1-3-7-19(17)24-25-22/h2,4,6,8,13-14,16H,1,3,5,7,9-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNGXYYUSSFJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2445558.png)
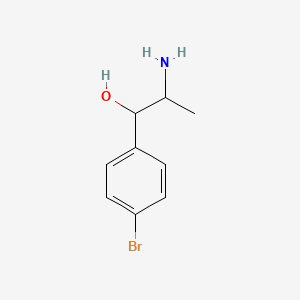
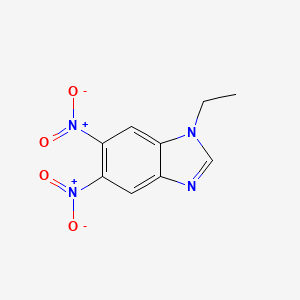
![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-5-azaspiro[3.4]octane](/img/structure/B2445563.png)
![2-{4-[6-(Pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B2445564.png)

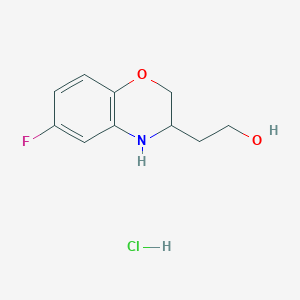
![3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2445570.png)
![2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetohydrazide](/img/structure/B2445571.png)
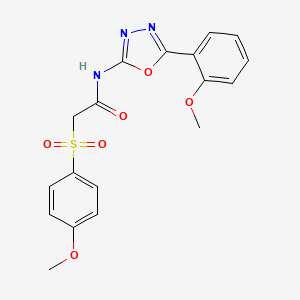
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide](/img/structure/B2445575.png)
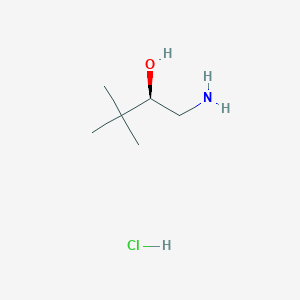
![N-ethyl-2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide](/img/structure/B2445579.png)
![2-isopropyl-4-(2-oxo-2-(p-tolyl)ethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2445580.png)
